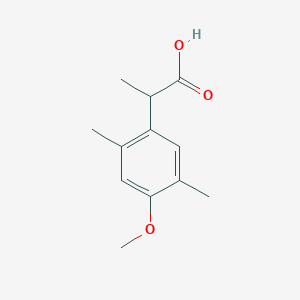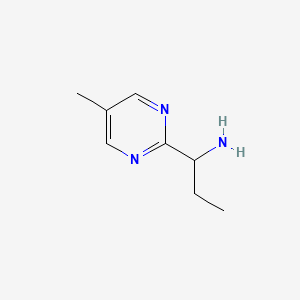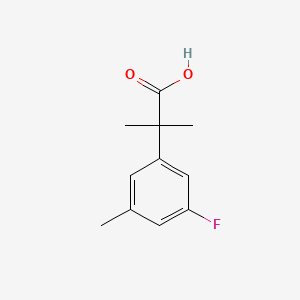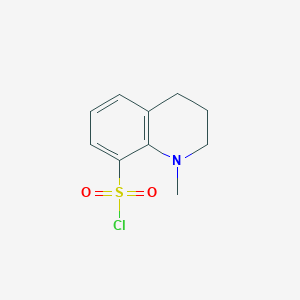
1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The sulfonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of sulfonamides and sulfonylureas.
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 1-Methyl-1,2,3,4-tetrahydroquinoline.
Sulfonylation: The tetrahydroquinoline is reacted with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 8-position. This reaction is usually carried out under controlled temperature conditions to prevent overreaction and degradation of the product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides when reacted with amines.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the tetrahydroquinoline ring to quinoline derivatives, which may have different biological activities.
Common reagents used in these reactions include amines, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions are sulfonamides, sulfonylureas, and quinoline derivatives.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the tetrahydroquinoline ring can interact with neurotransmitter receptors, modulating their activity and potentially providing neuroprotective effects.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 7-position, which may result in different reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but differ in their substituents, leading to a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
CAS No. |
1461705-17-8 |
|---|---|
Molecular Formula |
C10H12ClNO2S |
Molecular Weight |
245.73 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO2S/c1-12-7-3-5-8-4-2-6-9(10(8)12)15(11,13)14/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
QHWGKHKERYJMSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B13287619.png)
![(3-Ethoxypropyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13287622.png)
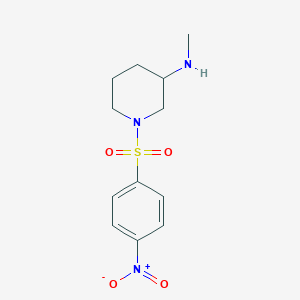
![1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13287628.png)
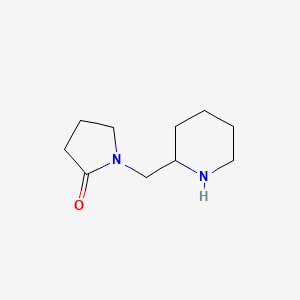


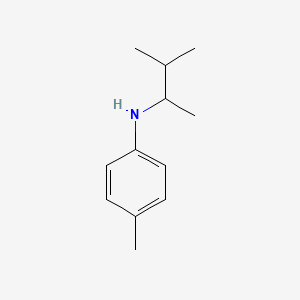
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13287656.png)
amine](/img/structure/B13287660.png)
![4-Bromo-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13287664.png)
